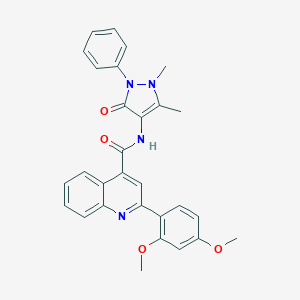
METHYL 4-CYANO-3-METHYL-5-(9H-XANTHENE-9-AMIDO)THIOPHENE-2-CARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-cyano-3-methyl-5-[(9H-xanthen-9-ylcarbonyl)amino]thiophene-2-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a xanthene moiety, and various functional groups
Métodos De Preparación
The synthesis of METHYL 4-CYANO-3-METHYL-5-(9H-XANTHENE-9-AMIDO)THIOPHENE-2-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: Starting with a suitable thiophene precursor, the thiophene ring is functionalized with cyano and methyl groups.
Introduction of the xanthene moiety: The xanthene group is introduced through a coupling reaction with the thiophene derivative.
Esterification: The final step involves esterification to form the carboxylate ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Análisis De Reacciones Químicas
Methyl 4-cyano-3-methyl-5-[(9H-xanthen-9-ylcarbonyl)amino]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano or ester groups, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Methyl 4-cyano-3-methyl-5-[(9H-xanthen-9-ylcarbonyl)amino]thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as fluorescence.
Mecanismo De Acción
The mechanism of action of METHYL 4-CYANO-3-METHYL-5-(9H-XANTHENE-9-AMIDO)THIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Methyl 4-cyano-3-methyl-5-[(9H-xanthen-9-ylcarbonyl)amino]thiophene-2-carboxylate can be compared with similar compounds such as:
Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate: This compound has a similar thiophene structure but lacks the xanthene moiety.
Xanthene derivatives: Compounds with xanthene structures but different functional groups.
Propiedades
Fórmula molecular |
C22H16N2O4S |
|---|---|
Peso molecular |
404.4 g/mol |
Nombre IUPAC |
methyl 4-cyano-3-methyl-5-(9H-xanthene-9-carbonylamino)thiophene-2-carboxylate |
InChI |
InChI=1S/C22H16N2O4S/c1-12-15(11-23)21(29-19(12)22(26)27-2)24-20(25)18-13-7-3-5-9-16(13)28-17-10-6-4-8-14(17)18/h3-10,18H,1-2H3,(H,24,25) |
Clave InChI |
ZDZISKGXKLWNLN-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)OC |
SMILES canónico |
CC1=C(SC(=C1C#N)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[5-(benzylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-N-(4-chloro-2-methylphenyl)amine](/img/structure/B333776.png)
![2-({5-[(4-IODOANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-PHENYL-1-ETHANONE](/img/structure/B333779.png)

![1-(4-BROMOPHENYL)-2-{[4-PHENYL-5-(3-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-ETHANONE](/img/structure/B333782.png)

![3-methoxy-N-(2-methylphenyl)-4-[[(Z)-[1-(4-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]amino]benzenesulfonamide](/img/structure/B333785.png)
![6-(1-Adamantyl)-4-methyl-2-[(2-oxopropyl)sulfanyl]nicotinonitrile](/img/structure/B333790.png)

![Diisopropyl 5-{[3-(4-fluorophenyl)acryloyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B333792.png)

![5-(4-bromophenyl)-N-cyclohexyl-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B333795.png)


